molecular formula C33H57BiO6 B13115107 Bismuth tris(dipivaloylmethanate)

Bismuth tris(dipivaloylmethanate)

Cat. No.: B13115107
M. Wt: 758.8 g/mol
InChI Key: PNWRAUHBPBHWGU-UHFFFAOYSA-N
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Description

Bismuth tris(dipivaloylmethanate) is an organometallic compound with the chemical formula Bi(C_11H_19O_2)_3. It is a coordination complex where a bismuth atom is bonded to three dipivaloylmethanate ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth tris(dipivaloylmethanate) can be synthesized through the reaction of bismuth(III) chloride with dipivaloylmethane in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or tetrahydrofuran (THF). The general reaction is as follows:

BiCl3+3\text{BiCl}_3 + 3BiCl3​+3

Biological Activity

Bismuth tris(dipivaloylmethanate), a bismuth complex, has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications. This article delves into its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses, supported by recent research findings.

Overview of Bismuth Compounds

Bismuth compounds have historically been utilized in treating gastrointestinal disorders, especially those caused by Helicobacter pylori. They exhibit synergistic effects when used alongside antibiotics, enhancing their efficacy and helping to overcome bacterial resistance. However, the bioavailability of bismuth compounds remains a challenge, with less than 1% being absorbed when taken orally .

Bismuth tris(dipivaloylmethanate) functions through several mechanisms:

  • Inhibition of H. pylori : Research indicates that this compound disrupts key metabolic pathways in H. pylori, downregulating virulence factors such as CagA and VacA. It also interferes with flagella assembly and antioxidant enzyme activity, ultimately inhibiting bacterial growth .
  • Multi-targeted Approach : Bismuth binds to various proteins within the bacterial cells, causing a cascade of disruptions in essential cellular processes. For instance, it affects oxidative defense mechanisms and impairs pH-buffering capabilities .
  • Antitumor Activity : Bismuth complexes have shown promise against cancer cells, demonstrating cytotoxic effects on various carcinoma lines. The presence of specific ligands enhances their activity, suggesting a structure-activity relationship that is crucial for their effectiveness .

Antimicrobial Efficacy

Recent studies have highlighted the antimicrobial properties of bismuth tris(dipivaloylmethanate) against several pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
H. pylori8.84 μMExcellent activity
Methicillin-resistant Staphylococcus aureus (MRSA)0.63 - 1.25 μMSignificant antibacterial activity
Vancomycin-resistant Enterococcus (VRE)0.63 - 1.25 μMSignificant antibacterial activity
Leishmania major0.19 - 0.39 µMComparable to Amphotericin B

These findings indicate that bismuth complexes can be effective alternatives in treating infections resistant to conventional antibiotics .

Case Studies

  • Study on H. pylori : A comprehensive study evaluated the proteomic and metabolomic responses of H. pylori strains exposed to bismuth compounds. It was found that bismuth significantly inhibited the growth of the bacteria by disrupting multiple metabolic pathways and downregulating virulence factors .
  • Anticancer Activity : Another investigation focused on bismuth complexes with S-donor ligands demonstrated low toxicity to normal cells while exhibiting high cytotoxicity against human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These complexes promoted apoptosis and inhibited cell invasion .

Properties

Molecular Formula

C33H57BiO6

Molecular Weight

758.8 g/mol

IUPAC Name

bismuth;2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/3C11H19O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3

InChI Key

PNWRAUHBPBHWGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Bi+3]

Origin of Product

United States

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